1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve good yields .
Industrial Production Methods
Industrial production methods for indole derivatives may involve catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they may modulate enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity.
1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with distinct biological properties.
Uniqueness
1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
17826-25-4 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-butyl-5-methoxy-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c1-4-5-8-16-10(2)14(15(17)18)12-9-11(19-3)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
InChI Key |
SMJACSLQZWQFMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C |
Origin of Product |
United States |
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